5-Methoxycarbonyl Deferasirox is a derivative of Deferasirox, which is primarily utilized as an iron chelator for treating chronic iron overload conditions. The compound is characterized by its molecular formula and a molecular weight of 431.4 g/mol. Its full IUPAC name is 4-[5-(2-hydroxy-5-methoxycarbonylphenyl)-3-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis.
5-Methoxycarbonyl Deferasirox belongs to the class of triazole derivatives and is classified as an iron chelator. It is derived from the parent compound Deferasirox, which is widely recognized for its role in managing iron overload due to conditions such as thalassemia or repeated blood transfusions .
The synthesis of 5-Methoxycarbonyl Deferasirox involves multiple steps, primarily utilizing transition metal-catalyzed coupling reactions. A notable method includes:
The molecular structure of 5-Methoxycarbonyl Deferasirox can be represented as follows:
The compound features a triazole ring linked to a benzoic acid moiety, with methoxycarbonyl and hydroxyl functional groups contributing to its chelating properties .
5-Methoxycarbonyl Deferasirox participates in several chemical reactions:
These reactions are pivotal for synthesizing various derivatives and exploring their biological activities.
The mechanism of action of 5-Methoxycarbonyl Deferasirox mirrors that of its parent compound, Deferasirox. It functions as an iron chelator by binding to trivalent (ferric) iron with high affinity, forming stable complexes that are subsequently excreted via renal pathways. This property makes it effective in reducing iron overload in patients suffering from conditions like thalassemia or sickle cell disease .
These properties are essential for its application in both laboratory settings and potential therapeutic uses.
5-Methoxycarbonyl Deferasirox has several applications across various fields:
The systematic naming of 5-Methoxycarbonyl Deferasirox follows IUPAC conventions as 4-[5-(2-hydroxy-5-(methoxycarbonyl)phenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid. This nomenclature precisely defines the molecular structure, indicating the presence of three aromatic systems: two hydroxyphenyl groups and a benzoic acid moiety interconnected through a 1,2,4-triazole ring, with the distinctive methoxycarbonyl (-COOCH₃) substituent at the C5 position of one hydroxyphenyl group. The compound is cataloged under CAS Registry Number 1395346-29-8, with alternative identifiers including Deferasirox Impurity 2 in pharmaceutical impurity reference standards [4] [8].
Table 1: Chemical Identifiers of 5-Methoxycarbonyl Deferasirox
Identifier Type | Designation |
---|---|
IUPAC Name | 4-[5-(2-hydroxy-5-(methoxycarbonyl)phenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid |
Chemical Formula | C₂₃H₁₇N₃O₆ |
Molecular Weight | 431.41 g/mol |
CAS Registry Number | 1395346-29-8 |
Common Synonyms | Deferasirox Impurity 2; Methyl 3-[1-(4-carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxybenzoate |
Structurally, 5-Methoxycarbonyl Deferasirox maintains the tridentate iron-binding motif characteristic of deferasirox, featuring two phenolic hydroxyl groups and a triazole nitrogen capable of coordinating metal ions. The critical structural distinction lies in the esterification of the carboxylic acid group on the phenyl-triazole component, replacing the ionizable carboxylic acid (-COOH) with a methyl ester (-COOCH₃). This modification significantly alters the molecule's polarity and chromatographic behavior compared to deferasirox. Advanced structural characterization techniques, particularly LC-ESI-QT/MS/MS and NMR spectroscopy, confirm the site-specific modification and enable differentiation from deferasirox and other structural analogues. The mass spectrometry profile typically exhibits a protonated molecular ion [M+H]⁺ at m/z 432.12, with characteristic fragmentation patterns confirming the ester functionalization [4] [8].
5-Methoxycarbonyl Deferasirox emerges as a synthetic intermediate and process-related impurity during deferasirox manufacturing. The established synthetic route to deferasirox involves a multi-step sequence beginning with salicylic acid derivatives. Key precursors include salicylic acid, salicylamide, and 4-hydrazinobenzoic acid. The synthesis proceeds through the formation of 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one, which subsequently reacts with 4-hydrazinobenzoic acid under basic conditions to form the triazole ring system. The presence of residual methyl salicylate derivatives or esterification side reactions during synthesis can lead to the inadvertent incorporation of the methoxycarbonyl group, generating 5-Methoxycarbonyl Deferasirox as an impurity [4] [6].
Table 2: Comparative Chemistry of Deferasirox and 5-Methoxycarbonyl Deferasirox
Chemical Property | Deferasirox | 5-Methoxycarbonyl Deferasirox |
---|---|---|
Molecular Formula | C₂₁H₁₅N₃O₄ | C₂₃H₁₇N₃O₆ |
Molecular Weight | 373.37 g/mol | 431.41 g/mol |
Acid/Base Functionality | Two phenolic OH groups, one carboxylic acid | Two phenolic OH groups, one carboxylic acid, one methyl ester |
Iron-Binding Sites | Tridentate ligand | Tridentate ligand |
LogP (Estimated) | ~3.5 | ~4.1 (more lipophilic) |
The methyl ester modification profoundly influences the molecule's physicochemical behavior. Compared to deferasirox, the derivative exhibits increased lipophilicity due to the replacement of a polar carboxylic acid group with the non-ionizable ester moiety. This lipophilicity alteration affects solubility profiles, chromatographic retention, and potentially membrane permeability. While both compounds retain the essential tridentate ligand architecture (two phenolic hydroxyl groups and triazole nitrogen), the ester group in 5-Methoxycarbonyl Deferasirox reduces its metal-binding affinity relative to deferasirox. The carboxylic acid group in deferasirox participates in iron coordination, forming a stable 2:1 ligand-to-iron complex. The methyl ester group cannot participate in similar coordination, potentially altering the stoichiometry or stability of metal complexes. This difference has implications for the pharmacological activity, as the derivative likely possesses significantly reduced iron-chelating efficacy compared to the active pharmaceutical ingredient [4] [5] [6].
Within pharmaceutical quality control frameworks, 5-Methoxycarbonyl Deferasirox is classified as a specified impurity requiring strict monitoring and control in deferasirox active pharmaceutical ingredients (APIs). Its detection and quantification are mandated due to potential impacts on drug efficacy and safety. Regulatory guidelines, notably ICH Q3A(R2) and Q3B(R2), stipulate reporting, identification, and qualification thresholds for impurities in new drug substances and products. For deferasirox, which has a maximum daily dose exceeding 2g/day, identification thresholds are typically set at 0.05% or higher, making the detection and characterization of 5-Methoxycarbonyl Deferasirox (often present at 0.1-0.15% levels in API batches) essential for regulatory compliance [4].
Advanced analytical methodologies have been developed specifically for resolving and quantifying this impurity. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry is the primary technique employed. A validated stability-indicating HPLC method using a C18 column (250 × 4.6 mm, 5µm) with a mobile phase consisting of phosphate buffer and methanol in a gradient elution mode effectively separates 5-Methoxycarbonyl Deferasirox from deferasirox and other related impurities. Detection typically employs UV monitoring at 245-250 nm, with the impurity exhibiting chromatographic retention behavior distinct from the parent drug [4].
Table 3: Analytical Parameters for 5-Methoxycarbonyl Deferasirox Detection
Analytical Parameter | Specification |
---|---|
Primary Analytical Technique | RP-HPLC with UV/MS Detection |
Typical Retention Time Relative to Deferasirox | ~1.2-1.5 (method-dependent) |
Limit of Detection (LOD) | ≤0.02% |
Limit of Quantification (LOQ) | ≤0.05% |
Detection Wavelength | 245-250 nm |
Mass Spectrometry Identification | [M+H]⁺ m/z 432.12; Characteristic fragment ions |
LC-ESI-QTof/MS/MS provides definitive structural characterization for identification. The protonated molecule [M+H]⁺ at m/z 432.12 undergoes collision-induced dissociation yielding characteristic fragment ions, including m/z 414.10 (loss of H₂O), m/z 400.12 (decarboxylation), and m/z 372.09 (loss of CH₂O₂). These fragmentation pathways confirm the structural assignment and differentiate the impurity from other process-related substances. The presence of 5-Methoxycarbonyl Deferasirox in API batches necessitates robust process optimization to minimize its formation. Controlling the purity of starting materials (particularly methyl salicylate derivatives) and reaction conditions (e.g., avoiding esterification conditions during synthesis or purification) are critical strategies for controlling levels of this impurity to within acceptable regulatory limits [4].
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8